

# FR 113680 Protocol for In Vivo Studies: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FR 113680 |           |
| Cat. No.:            | B1674002  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

FR 113680 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. The NK1 receptor's endogenous ligand is Substance P (SP), a neuropeptide implicated in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[1][2] By blocking the interaction of Substance P with its receptor, FR 113680 offers a valuable tool for investigating the role of the SP/NK1 receptor system in various disease models and for the potential development of novel therapeutics. This document provides detailed application notes and protocols for the in vivo use of FR 113680, with a focus on a well-documented model of neurogenic inflammation.

# Mechanism of Action: Targeting the Tachykinin NK1 Receptor

FR 113680 exerts its pharmacological effects by competitively inhibiting the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR).[1] The activation of the NK1 receptor by Substance P initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to various cellular responses, including neuronal excitation, vasodilation, plasma extravasation, and immune cell activation, which are



characteristic of neurogenic inflammation.[1] **FR 113680**, by blocking the initial binding of Substance P, effectively attenuates these downstream signaling events.

# Data Presentation: Physicochemical and Pharmacological Properties

Quantitative data for **FR 113680** is limited in publicly available literature. The following tables summarize the available information for **FR 113680** and provide comparative data for other well-characterized NK1 receptor antagonists to offer a broader context for experimental design.

Table 1: Physicochemical Properties of FR 113680

| Property          | Value                                  | Reference |
|-------------------|----------------------------------------|-----------|
| Molecular Formula | C44H53N7O7                             |           |
| Molecular Weight  | 808.0 g/mol                            |           |
| Class             | Non-peptide NK1 Receptor<br>Antagonist | [3]       |

Table 2: In Vivo Efficacy of FR 113680 in a Neurogenic Inflammation Model

| Animal<br>Model     | Inducing<br>Agent  | Administrat<br>ion Route | Dose<br>(mg/kg) | Effect                                                | Reference |
|---------------------|--------------------|--------------------------|-----------------|-------------------------------------------------------|-----------|
| Male Wistar<br>Rats | Cigarette<br>Smoke | Intravenous<br>(i.v.)    | 32              | Significantly inhibited tracheal plasma extravasation | [3]       |

Table 3: Comparative Pharmacokinetic Parameters of Selected NK1 Receptor Antagonists in Rats



| Compoun<br>d | Administr<br>ation<br>Route | Half-life<br>(t½)         | Clearanc<br>e (CL)    | Volume of<br>Distributi<br>on (Vd) | Oral<br>Bioavaila<br>bility (%) | Referenc<br>e |
|--------------|-----------------------------|---------------------------|-----------------------|------------------------------------|---------------------------------|---------------|
| FR 113680    | i.v.                        | Data not<br>available     | Data not<br>available | Data not<br>available              | Data not<br>available           |               |
| Aprepitant   | p.o.                        | ~9-13<br>hours<br>(human) | Data not<br>available | ~70 L<br>(human)                   | ~60-65%<br>(human)              | [4]           |
| Netupitant   | p.o.                        | Data not<br>available     | Data not<br>available | Data not<br>available              | Data not<br>available           | [5]           |
| Rolapitant   | p.o.                        | ~180 hours<br>(human)     | Data not<br>available | Data not<br>available              | Data not<br>available           | [6]           |

Note: Pharmacokinetic data for **FR 113680** in rats is not readily available. The data for other NK1 antagonists is provided for comparative purposes and is primarily from human studies unless otherwise specified.

Table 4: Comparative Acute Toxicity of Selected NK1 Receptor Antagonists

| Compound   | Animal<br>Model       | Route                 | LD50                  | NOAEL (No-<br>Observed-<br>Adverse-<br>Effect-<br>Level) | Reference |
|------------|-----------------------|-----------------------|-----------------------|----------------------------------------------------------|-----------|
| FR 113680  | Data not<br>available | Data not<br>available | Data not<br>available | Data not<br>available                                    |           |
| Aprepitant | Rat                   | Oral                  | >2500 mg/kg           | 125<br>mg/kg/day<br>(14-day<br>study)                    |           |
| Netupitant | Rat                   | Oral                  | >2000 mg/kg           | Data not<br>available                                    |           |



Note: Specific toxicity data (LD50, NOAEL) for **FR 113680** is not publicly available. The data for other NK1 antagonists is provided as a general reference.

## **Experimental Protocols**

# Protocol 1: Evaluation of FR 113680 in a Rat Model of Cigarette Smoke-Induced Tracheal Plasma Extravasation

This protocol is adapted from the study by Morimoto et al. (1992).[3]

Objective: To assess the efficacy of **FR 113680** in inhibiting neurogenic inflammation-induced plasma extravasation in the trachea of rats exposed to cigarette smoke.

#### Materials:

- FR 113680
- Male Wistar rats (250-300g)
- Anesthetic (e.g., pentobarbital sodium)
- Evans blue dye (20 mg/kg)
- Formamide
- Spectrophotometer
- Cigarette smoke exposure apparatus

#### Procedure:

- Animal Preparation: Anesthetize the rats with an appropriate anesthetic.
- Drug Administration: Administer FR 113680 intravenously (i.v.) at a dose of 32 mg/kg. The vehicle control group should receive an equivalent volume of the vehicle.



- Induction of Plasma Extravasation: Five minutes after drug or vehicle administration, expose the rats to a standardized amount of cigarette smoke for a defined period (e.g., 5 minutes).
- Tracer Injection: Immediately after smoke exposure, inject Evans blue dye (20 mg/kg) intravenously. Evans blue binds to plasma albumin and is used to quantify plasma extravasation.
- Circulation and Euthanasia: Allow the dye to circulate for a specified time (e.g., 30 minutes).
   Euthanize the animals via an approved method.
- Tissue Collection and Dye Extraction: Dissect the trachea and remove any adhering connective tissue. Weigh the tissue and place it in formamide to extract the Evans blue dye. Incubate at a constant temperature (e.g., 60°C) for 24 hours.
- Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant using a spectrophotometer at the appropriate wavelength for Evans blue (e.g., 620 nm).
- Data Analysis: Calculate the amount of extravasated Evans blue per unit weight of tracheal tissue. Compare the results between the FR 113680-treated group and the vehicle control group using appropriate statistical methods (e.g., t-test). A significant reduction in Evans blue extravasation in the treated group indicates the inhibitory effect of FR 113680 on neurogenic inflammation.

# Visualizations Signaling Pathway





Click to download full resolution via product page

Tachykinin NK1 Receptor Signaling Pathway and Inhibition by FR 113680.

## **Experimental Workflow**





Click to download full resolution via product page

Experimental Workflow for In Vivo Plasma Extravasation Assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. mdpi.com [mdpi.com]
- 3. Effects of FR 113680 and FK 224, novel tachykinin receptor antagonists, on cigarette smoke-induced rat tracheal plasma extravasation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. In vitro and in vivo pharmacological characterization of the novel NK<sub>1</sub> receptor selective antagonist Netupitant PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NK1 receptor antagonist Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [FR 113680 Protocol for In Vivo Studies: A Detailed Application Note]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674002#fr-113680-protocol-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com